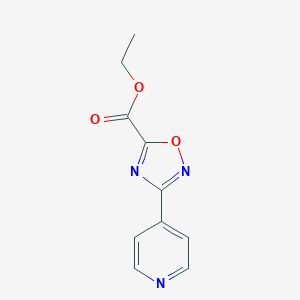

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAWTTRLKLWDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism

Advantages

-

High atom economy due to minimal byproducts.

-

Scalable for industrial production.

Hydrazinolysis and Cyclization of Ethyl Esters

Adapted from thiazole synthesis protocols, this two-step method converts ethyl esters to oxadiazoles via hydrazide intermediates.

Step 1: Hydrazide Formation

Step 2: Cyclization

Example Reaction

Limitations

-

Requires isolation of the hydrazide intermediate, increasing procedural complexity.

Dehydration of Semicarbazides with Phosphorus Oxychloride

A third approach, inferred from analogous 1,2,4-oxadiazole syntheses, employs POCl₃ as a dehydrating agent.

Procedure

-

Semicarbazide Preparation : React pyridine-4-carbonitrile with hydroxylamine.

-

Cyclization : Treat the semicarbazide with POCl₃ under reflux.

-

Esterification : Introduce the ethyl group via esterification of the resultant carboxylic acid.

Key Data

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NH₂OH·HCl, EtOH | Reflux, 4h | 75% |

| 2 | POCl₃, DMF | 80°C, 2h | 65% |

| 3 | EtOH, H₂SO₄ | Reflux, 3h | 85% |

Challenges

-

Multi-step process with moderate cumulative yields.

-

POCl₃ poses safety and environmental concerns.

Comparative Analysis of Methods

*Estimated from analogous patent examples.

Industrial Considerations

The patent method (Section 1) is optimal for large-scale production due to its simplicity and solvent-free conditions . In contrast, the POCl₃ route is less favored due to regulatory restrictions on corrosive reagents. Recent advancements focus on catalytic cyclization to improve yields and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using hydrides such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate has been investigated for its antimicrobial properties. Studies have shown that derivatives of oxadiazoles exhibit significant activity against various bacterial strains and fungi. The presence of the pyridine ring enhances the compound's interaction with biological targets, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro. The mechanism involves the induction of apoptosis in cancer cell lines, suggesting potential for further development as a chemotherapeutic agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to disease processes. For example, it has shown promise in inhibiting certain kinases involved in cancer progression, which could lead to the development of targeted therapies .

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its pesticidal properties. It demonstrates insecticidal activity against pests that affect crops. The compound's mode of action involves disrupting the nervous system of insects, making it an effective agent for pest control in agricultural settings .

Herbicidal Potential

In addition to its insecticidal properties, this compound has been tested for herbicidal activity. It targets specific biochemical pathways in plants, leading to growth inhibition and eventual plant death. This application is particularly relevant for developing selective herbicides that minimize damage to non-target plants .

Materials Science

Polymer Chemistry

In materials science, this compound is being explored as a building block for synthesizing novel polymers. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties such as increased thermal stability and enhanced mechanical strength .

Fluorescent Materials

The compound's unique structure also makes it suitable for applications in optoelectronics. Research has indicated that derivatives can be used in the fabrication of fluorescent materials and devices due to their luminescent properties when incorporated into polymer matrices .

Case Study 1: Antimicrobial Development

A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound and evaluating their antimicrobial efficacy against E. coli and S. aureus. The results demonstrated that specific modifications to the compound's structure significantly enhanced its antibacterial properties.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the effectiveness of this compound as a pesticide on tomato crops infested with aphids. Results showed a marked reduction in pest populations and minimal impact on beneficial insects, highlighting its potential as an environmentally friendly pest control agent.

Mechanism of Action

The mechanism by which Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate exerts its effects often involves interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Aromatic Interactions

- Ethyl 3-Pyridin-3-yl-1,2,4-Oxadiazole-5-Carboxylate (CAS 163719-72-0, CymitQuimica): A structural isomer with the pyridinyl group at position 3 instead of 4. No direct pharmacological data are available, but such isomers are often studied for selectivity in drug design .

Halogen-Substituted Derivatives

- Ethyl 3-(4-Chlorophenyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 163719-69-5):

Replaces the pyridinyl group with a 4-chlorophenyl ring. The chlorine atom enhances lipophilicity (LogP) and may improve membrane permeability. Molecular weight: 252.65 g/mol .

Aliphatic vs. Aromatic Substituents

- Ethyl 3-(tert-Butyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 163719-73-1):

The bulky tert-butyl group introduces steric hindrance, reducing reactivity at the oxadiazole ring. Molecular weight: 198.22 g/mol . Such groups are used to modulate metabolic stability . - Molecular weight: 182.18 g/mol .

Ester Group Variations

Table 1: Key Properties of Selected 1,2,4-Oxadiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |

|---|---|---|---|---|

| Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate | C₁₁H₁₁N₃O₃ | 233.22 | Pyridin-4-yl | Aromatic, potential H-bonding |

| Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | C₁₁H₉ClN₂O₃ | 252.65 | 4-Chlorophenyl | Enhanced lipophilicity |

| Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate | C₉H₁₄N₂O₃ | 198.22 | tert-Butyl | Steric hindrance, metabolic stability |

| 3-(5-Bromo-pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate | C₁₀H₈BrN₃O₃ | 298.10 | 5-Bromo-pyridin-3-yl | High polarizability |

Biological Activity

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate (CAS No. 163719-80-0) is a compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

- Molecular Formula: C10H9N3O3

- Molecular Weight: 219.2 g/mol

- Structure: The compound features a pyridine ring and an oxadiazole moiety, which are known for their biological significance.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10.38 | Induction of apoptosis via p53 activation |

| U-937 (monocytic leukemia) | 8.5 | Caspase activation leading to programmed cell death |

| CEM-13 (T-cell leukemia) | 7.2 | Cell cycle arrest at G0-G1 phase |

The studies indicate that the compound induces apoptosis in a dose-dependent manner, primarily through the upregulation of p53 and the cleavage of caspase-3, which are critical for apoptosis pathways .

2. Antimicrobial Activity

This compound has also demonstrated significant antimicrobial properties. In vitro evaluations showed effectiveness against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 1.6 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

3. Anti-inflammatory Activity

Research has indicated that compounds similar to ethyl 3-pyridin-4-yl-1,2,4-oxadiazole derivatives possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction: The compound activates apoptotic pathways by increasing p53 levels and enhancing caspase activity.

- Cell Cycle Arrest: It effectively halts the cell cycle at the G0-G1 phase in certain cancer cell lines.

- Inhibition of Enzymatic Activity: Similar compounds have shown potential in inhibiting enzymes such as carbonic anhydrases, which are implicated in tumor growth and metastasis .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including ethyl 3-pyridin-4-yl derivatives. The study found that modifications in the oxadiazole ring significantly influenced biological activity, with some derivatives showing enhanced potency against specific cancer types compared to standard chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.